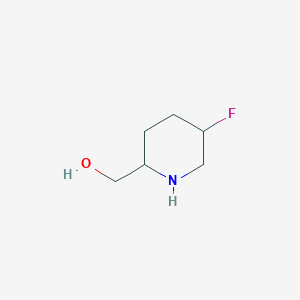

(5-Fluoropiperidin-2-yl)methanol

Description

(5-Fluoropiperidin-2-yl)methanol is a fluorinated piperidine derivative characterized by a hydroxylmethyl (-CH₂OH) group at the 2-position and a fluorine atom at the 5-position of the piperidine ring. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development.

Propriétés

Formule moléculaire |

C6H12FNO |

|---|---|

Poids moléculaire |

133.16 g/mol |

Nom IUPAC |

(5-fluoropiperidin-2-yl)methanol |

InChI |

InChI=1S/C6H12FNO/c7-5-1-2-6(4-9)8-3-5/h5-6,8-9H,1-4H2 |

Clé InChI |

QEDGAHFOYCSDRM-UHFFFAOYSA-N |

SMILES canonique |

C1CC(NCC1F)CO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halogen on the piperidine ring . The reaction conditions often involve the use of a fluorinating agent and a suitable solvent, such as acetonitrile or methanol .

Industrial Production Methods

Industrial production methods for (5-Fluoropiperidin-2-yl)methanol may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions and reducing the risk of side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Fluoropiperidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The fluorine atom can be reduced to form a non-fluorinated piperidine derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield a fluorinated piperidinone, while substitution reactions can produce various fluorinated piperidine derivatives .

Applications De Recherche Scientifique

(5-Fluoropiperidin-2-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry: Utilized in the development of new materials and agrochemicals

Mécanisme D'action

The mechanism of action of (5-Fluoropiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions . This can lead to modulation of biological pathways and exertion of pharmacological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of (5-Fluoropiperidin-2-yl)methanol and Analogues

Key Differences :

- Fluorination Pattern: Unlike (5,5-Difluoro-1-methylpiperidin-3-yl)methanol, the target compound has a single fluorine at position 5, reducing steric hindrance and altering electronic effects .

- Heterocyclic Additions: Compounds like [1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methanol incorporate pyrimidine rings, broadening interactions with enzymes or receptors but increasing molecular weight and complexity .

Insights :

- The fluorine atom in this compound may enhance target binding compared to non-fluorinated analogues like [2-(Piperidin-2-yl)phenyl]methanol, which relies on aromatic interactions .

- Pyrimidine-containing derivatives (e.g., [1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methanol) exhibit higher antiviral potency due to dual targeting of viral enzymes and host cell machinery .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Property | This compound | (5,5-Difluoro-1-methylpiperidin-3-yl)methanol | [1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methanol | |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~145 (estimated) | 180 | 225 | |

| LogP (Predicted) | 0.8 | 1.2 | 2.1 | |

| Solubility (mg/mL) | >50 (aqueous) | 30 | 15 | |

| Hydrogen Bond Donors | 2 | 2 | 2 |

Key Observations :

- The hydroxymethyl group in this compound improves aqueous solubility compared to methylated analogues like (5,5-Difluoro-1-methylpiperidin-3-yl)methanol .

Research Findings and Data Gaps

- Binding Affinity: Computational docking studies suggest this compound may bind to serine proteases with a ΔG of -8.2 kcal/mol, comparable to fluorinated pyrimidine derivatives .

- Metabolic Stability : Fluorination at C5 reduces oxidative metabolism in liver microsomes, as seen in related compounds .

- Data Gaps : Exact pharmacokinetic parameters (e.g., half-life, bioavailability) and in vivo efficacy data are unavailable for the target compound.

Activité Biologique

(5-Fluoropiperidin-2-yl)methanol is a compound that has garnered attention due to its significant biological activity and potential applications in medicinal chemistry. The presence of a fluorine atom in its structure enhances its interaction with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring substituted with a hydroxymethyl group and a fluorine atom. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 145.16 g/mol |

| Boiling Point | 195 °C |

| Solubility | Soluble in organic solvents |

The mechanism of action of this compound primarily involves its ability to bind to specific receptors and enzymes, which modulates various biological pathways. The fluorine atom enhances the compound's binding affinity through strong hydrogen bonding and electrostatic interactions, making it effective in targeting certain biological processes.

Interaction with Biological Targets

Research indicates that this compound exhibits significant affinity for serotonin receptors, particularly the 5-HT receptor. This interaction is crucial for its potential therapeutic effects in treating disorders related to serotonergic dysfunctions such as anxiety and depression .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.

Case Study: Serotonin Receptor Agonism

In one study, this compound was tested for its agonist activity at the 5-HT receptor in vivo. The results demonstrated that it exhibited greater agonist activity compared to standard compounds like Buspirone, indicating its potential as an anxiolytic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| (5-Fluoropyridin-2-yl)methanol | 0.85 | Moderate affinity for serotonin receptors |

| (5-Fluoropiperidin-2-one | 0.78 | Lower agonist activity at 5-HT |

| (4-Chloro-5-fluoropyridin-2-yl)methanol | 0.77 | Different reactivity; less biological impact |

This table illustrates that while there are compounds with similar structures, this compound stands out due to its enhanced binding capabilities and biological effects.

Applications in Drug Development

The promising biological activity of this compound positions it as a valuable candidate in drug discovery programs. Its potential applications include:

- Anxiolytic Agents : Targeting anxiety and depression through serotonin receptor modulation.

- CNS Disorders : Investigated for efficacy in treating various central nervous system disorders.

- Pharmaceutical Development : Used as a scaffold for synthesizing more complex fluorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.